molecular formula C12H17NO2 B13570530 Methyl 2-(isopropylamino)-2-phenylacetate CAS No. 78907-08-1

Methyl 2-(isopropylamino)-2-phenylacetate

Cat. No.: B13570530
CAS No.: 78907-08-1
M. Wt: 207.27 g/mol
InChI Key: JGNZBBIHSHJHQU-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-2-phenylacetate is an ester derivative featuring a phenyl group and an isopropylamino substituent at the α-carbon of the acetate backbone. For instance, describes a related benzothiazole-containing compound synthesized using methyl esters of amino acids, suggesting that similar methods (e.g., alkylation or esterification) may apply to the target molecule . The isopropylamino group likely contributes to unique steric and electronic properties, distinguishing it from other phenylacetate derivatives.

Properties

CAS No.

78907-08-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-phenyl-2-(propan-2-ylamino)acetate

InChI

InChI=1S/C12H17NO2/c1-9(2)13-11(12(14)15-3)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3

InChI Key

JGNZBBIHSHJHQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-2-phenylacetate typically involves the esterification of 2-(isopropylamino)-2-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperatures and times, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(isopropylamino)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The isopropylamino group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(isopropylamino)-2-phenylacetate with structurally related compounds, focusing on substituents, physicochemical properties, and reactivity.

Substituent Variations in Phenylacetate Esters

Ethyl 2-(Diethylamino)-2-Phenylacetate
  • Structure: Ethyl ester with a diethylamino group instead of isopropylamino.
  • Key Differences: The branched isopropyl group in the target compound may enhance steric hindrance compared to the linear diethyl substituent.
Methyl 2-(tert-Butoxycarbonylamino)-2-Phenylacetate
  • Structure: Boc-protected amino group at the α-carbon.
  • Key Differences: The Boc group provides stability against nucleophiles but requires deprotection for further reactivity, unlike the free amino group in the target compound .
Methyl 2-Cyano-2-Phenylacetate
  • Structure: Cyano substituent at the α-carbon.
  • Key Differences: The electron-withdrawing cyano group increases electrophilicity, making this compound reactive in nucleophilic additions (e.g., Knoevenagel condensations), whereas the isopropylamino group may participate in hydrogen bonding or acid-base interactions .
Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)
  • Structure : Ketone (oxo) group at the α-carbon.
  • Key Differences: The oxo group enables keto-enol tautomerism, absent in the amino-substituted target compound. This property impacts stability and reactivity in redox reactions .
(R)-Isopropyl 2-Hydroxy-2-Phenylacetate
  • Structure : Hydroxyl group and isopropyl ester.
  • Key Differences: The hydroxyl group increases acidity (pKa ~3–4 for similar compounds) compared to the amino group (pKa ~9–10), affecting solubility and ionic interactions .

Physicochemical and Chromatographic Properties

Compound Molecular Formula Molecular Weight Key Substituent Rf Value Notable Properties
This compound C12H17NO2* ~223.27 Isopropylamino N/A Likely basic due to amino group; moderate solubility in polar solvents
Ethyl 2-(diethylamino)-2-phenylacetate C14H21NO2 235.32 Diethylamino N/A Higher lipophilicity than isopropyl analog
Methyl 2-(2-acetylphenyl)acetate C11H12O3 192.21 Acetylphenyl 0.43 UV-active; stains reddish-brown with p-anisaldehyde
Benzilic Acid C14H12O3 228.24 Diphenyl, hydroxyl N/A High acidity (pKa ~2.5); crystalline solid
Methyl 2-cyano-3-phenylacrylate C11H9NO2 187.20 Cyano, acrylate N/A Reacts with nucleophiles; irritant (Xi hazard)

*Inferred from structural analogs.

Biological Activity

Methyl 2-(isopropylamino)-2-phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an isopropylamino group attached to a phenylacetate moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula C13H17NO2 and is classified as an ester. The presence of both amine and ester functionalities enables this compound to exhibit varied biological activities, making it a candidate for further pharmacological exploration.

Research indicates that compounds with structural similarities to this compound often interact with various biological targets. Key areas of investigation include:

  • Receptor Binding Affinity : Interaction studies reveal that this compound may bind to specific receptors, influencing various signaling pathways relevant to pharmacology.
  • Enzymatic Inhibition : Similar compounds have shown potential in inhibiting enzymes such as phospholipase A2, which plays a role in lipid metabolism and inflammatory responses .

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth effectively.
  • Pharmacological Potential : The compound's unique functional groups imply potential applications in treating conditions like inflammation or pain, similar to other amine-containing esters that have been explored for analgesic properties.
  • Cytotoxic Effects : Investigations into the cytotoxicity of related compounds indicate that this compound could affect cell viability, warranting further studies on its safety and efficacy in therapeutic contexts.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(isopropylamino)-2-phenylacetateEthyl ester instead of methylDifferent solubility and reactivity
Methyl 2-amino-2-phenylacetateContains amino groupVarying biological activity
Methyl phenylacetateLacks amino group; simpler structureCommonly used as flavoring agent

This comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds with similar structures. For instance, research involving lysosomal phospholipase A2 inhibition has shown that certain cationic amphiphilic compounds can predict drug-induced phospholipidosis, a condition linked to various therapeutic agents . These findings suggest a potential pathway for assessing the safety profile of this compound during drug development.

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